

Application Notes: Photometric Determination of Low-Range Calcium with Glyoxalbis(2-hydroxyanil)

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Compound of Interest

Compound Name: Glyoxalbis(2-hydroxyanil)

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Introduction

Glyoxalbis(2-hydroxyanil), commonly known as GBHA, is a highly selective chromogenic agent for the determination of calcium. In an alkaline environment, GBHA reacts with calcium ions to form a distinct red-colored complex.[\[1\]](#)[\[2\]](#) The intensity of this color is directly proportional to the calcium concentration and can be quantified photometrically. This method is particularly well-suited for the analysis of low-range calcium concentrations in various samples. The reaction is straightforward, rapid, and requires no extraction steps, making it an efficient analytical procedure.[\[1\]](#)

Principle of the Method

The photometric determination of calcium using GBHA is based on the formation of a red chelate complex between calcium ions and GBHA in an alkaline solution.[\[2\]](#) The optimal pH for this reaction is approximately 12.5.[\[1\]](#) The absorbance of the resulting colored solution is measured at a wavelength of maximum absorbance, which is typically around 520 nm to 550 nm.[\[2\]](#)[\[3\]](#) The concentration of calcium in the sample is then determined by comparing its absorbance to a calibration curve prepared from standard calcium solutions.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the photometric determination of low-range calcium using **Glyoxalbis(2-hydroxyanil)**.

| Parameter | Value | References |
|---|--------------------------------------|------------|
| Wavelength of Maximum Absorbance (λ_{max}) | 520 - 550 nm | [2][3] |
| Optimal pH Range | ~12.5 | [1] |
| Linear Range | Up to 1.2 mg/L (ppm) | [2] |
| Limit of Detection (LOD) | 5 $\mu\text{g/L}$ (ppb) | [2] |
| Molar Absorptivity | Dependent on specific conditions | |
| Color of Complex | Red | [1][2] |
| Incubation Time | Dependent on protocol | |
| Stability of Complex | Color is stable for a defined period | [4] |

Experimental Protocols

Reagent Preparation

Caution: Ensure all glassware and reagents are as calcium-free as possible to avoid contamination and high blank values.[1] It is recommended to use plastic labware or acid-washed glassware.

Reagent 1: 0.05% (w/v) **Glyoxalbis(2-hydroxyanil)** (GBHA) Solution

- Weigh 0.05 g of **Glyoxalbis(2-hydroxyanil)** (GBHA).
- Dissolve the GBHA in 100 mL of methanol.
- Store this solution in a tightly sealed, light-protected container.

Reagent 2: 0.20 M Sodium Hydroxide (NaOH) Buffer Solution

- Weigh 0.8 g of sodium hydroxide (NaOH) pellets.
- Carefully dissolve the NaOH in approximately 80 mL of deionized water.
- Once dissolved and cooled to room temperature, transfer the solution to a 100 mL volumetric flask and bring the volume to the mark with deionized water.
- Store in a polyethylene bottle.

Calcium Standard Stock Solution (e.g., 100 mg/L Ca)

- Use a commercially available certified calcium standard solution.
- Alternatively, dissolve 0.2497 g of anhydrous calcium carbonate (CaCO_3), previously dried at 110°C, in a minimal amount of dilute hydrochloric acid and dilute to 1 liter with deionized water.

Working Calcium Standard Solutions

Prepare a series of working standards by diluting the stock solution with deionized water to cover the expected concentration range of the samples (e.g., 0.1, 0.2, 0.5, 1.0 mg/L).

Analytical Procedure

- Pipette a known volume of the sample (e.g., 1.0 mL) into a clean test tube.
- Prepare a blank by pipetting the same volume of deionized water into a separate test tube.
- For the calibration curve, pipette the same volume of each working calcium standard into a series of test tubes.
- To each tube, add a specific volume of the 0.05% GBHA solution (e.g., 10 mL of reagent Ca-1 from a commercial kit) and mix thoroughly.^[3]
- Add a specific volume or number of drops of the 0.20 M NaOH buffer solution (e.g., 8 drops of reagent Ca-2 and Ca-3 from a commercial kit) to each tube and mix immediately.^[3] The order of reagent addition is critical for reproducible results.^[1]

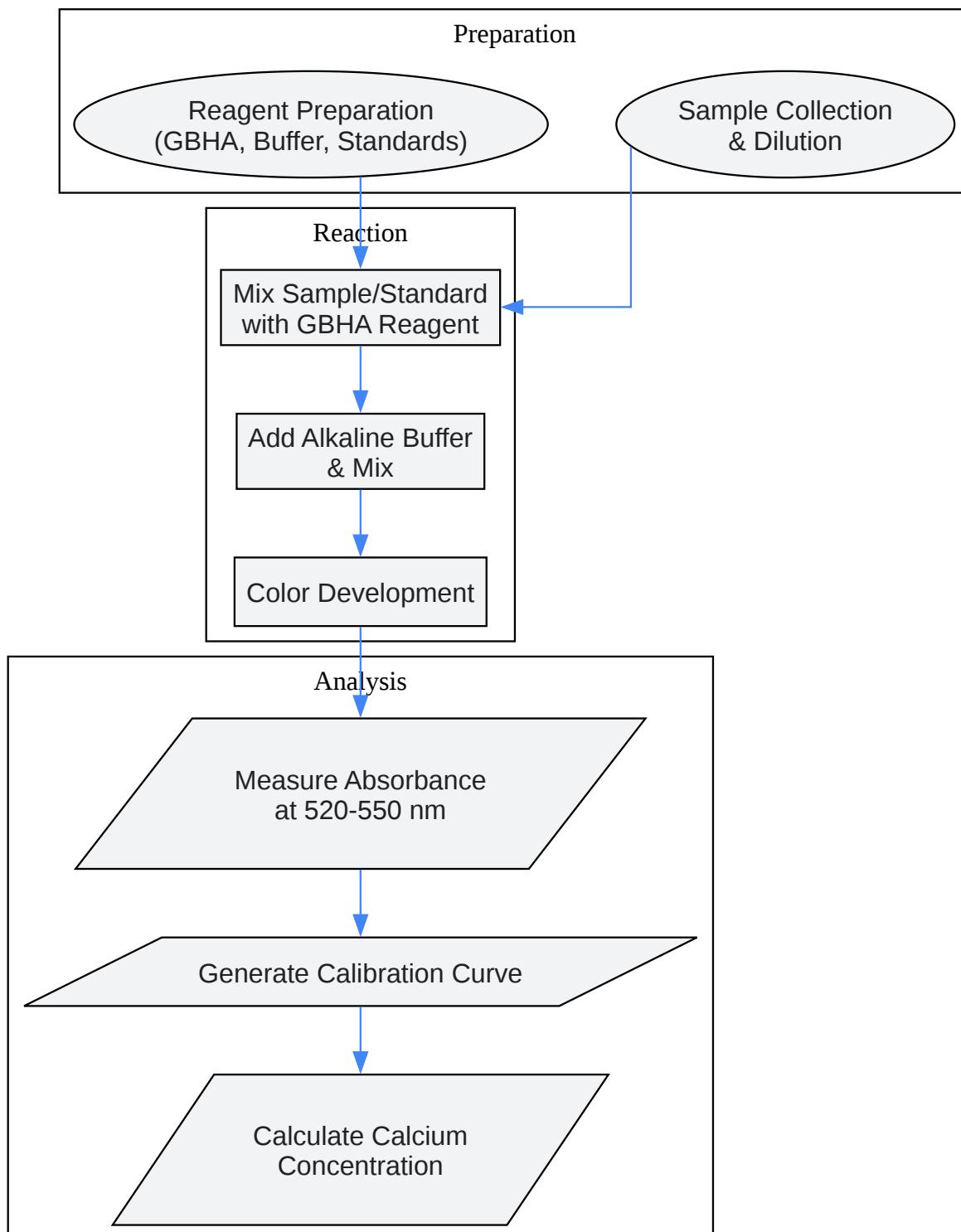
- Allow the color to develop for a specified period (e.g., 1-5 minutes). The final color is stable for a limited time.[4]
- Set the spectrophotometer to the wavelength of maximum absorbance (e.g., 550 nm).[3]
- Zero the spectrophotometer using the blank solution.
- Measure the absorbance of the standards and the sample.
- Plot a calibration curve of absorbance versus calcium concentration for the standards.
- Determine the calcium concentration in the sample from the calibration curve.

Interferences

The GBHA method is highly selective for calcium.[1] However, some potential interferences should be considered:

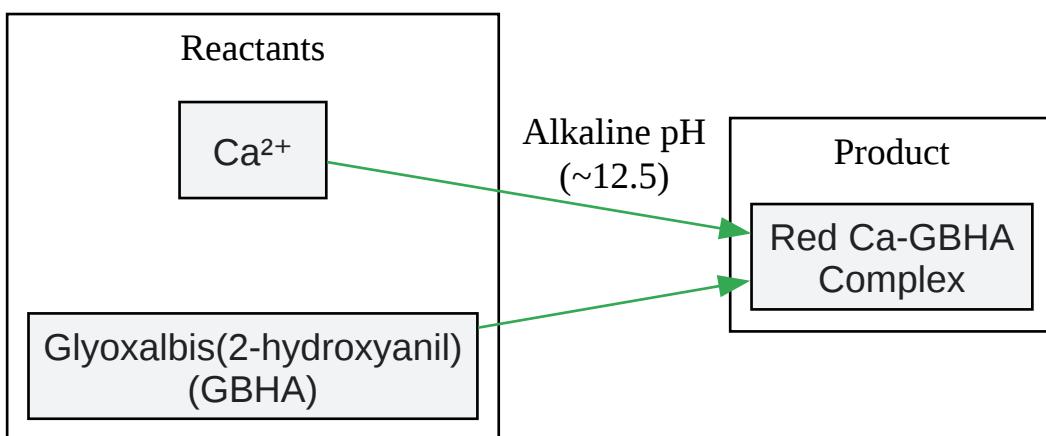
- Magnesium and Sodium: High concentrations of magnesium (>400 µg/mL) and sodium (>200 µg/mL) can inhibit the formation of the Ca-GBHA complex.[5]
- Sample Color: Samples with intrinsic color, such as red wine, may interfere with the absorbance reading and lead to erroneously high results.[4] A sample blank may be necessary in such cases.
- Precipitation: The formation of precipitates can interfere with the measurement. Ensure all components remain in solution.

Visualizations



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Caption: Experimental workflow for photometric calcium determination.



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Caption: Chelation reaction of Calcium with GBHA.

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